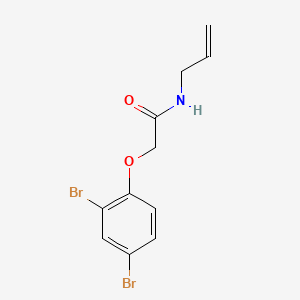
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide, also known as DBPA, is a chemical compound that has been widely studied for its potential use as an herbicide. It is a member of the acetamide family of chemicals, which are known for their ability to inhibit the growth of plants. DBPA has been shown to be effective at controlling a wide range of weeds, making it a promising candidate for use in agriculture.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide involves the reaction of 2,4-dibromophenol with prop-2-en-1-amine followed by acetylation of the resulting product.
Starting Materials
2,4-dibromophenol, prop-2-en-1-amine, acetic anhydride, pyridine, dichloromethane, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 2,4-dibromophenol in dichloromethane and add prop-2-en-1-amine and pyridine. Stir the mixture at room temperature for 24 hours., Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer with sodium sulfate., Step 3: Add acetic anhydride to the dried organic layer and stir the mixture at room temperature for 24 hours., Step 4: Add sodium bicarbonate solution to the reaction mixture to neutralize the excess acetic anhydride. Extract the product with dichloromethane., Step 5: Dry the organic layer with sodium sulfate and filter the solution. Concentrate the filtrate to obtain the crude product., Step 6: Purify the crude product by recrystallization from ethanol to obtain 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide as a white solid.
作用機序
The mechanism of action of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called acetolactate synthase. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting this enzyme, 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide prevents the synthesis of these amino acids, effectively stopping the growth of the plant.
生化学的および生理学的効果
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide has been shown to have a number of biochemical and physiological effects on plants. Studies have shown that it can inhibit the activity of several key enzymes involved in plant growth and development, including acetolactate synthase and pyruvate dehydrogenase. It has also been shown to disrupt the synthesis of chlorophyll, which is essential for photosynthesis.
実験室実験の利点と制限
One advantage of using 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide in lab experiments is that it is a highly effective herbicide, making it useful for studying the effects of weed control on plant growth and development. However, one limitation is that it can be toxic to some plant species at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the potential use of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide in combination with other herbicides, which could increase its effectiveness and reduce the risk of resistance developing in weeds. Additionally, there is interest in studying the potential effects of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide on non-target organisms, such as insects and soil microorganisms, to better understand its environmental impact.
科学的研究の応用
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide has been the subject of extensive scientific research due to its potential as an herbicide. Studies have shown that it is effective at controlling a wide range of weeds, including some that are resistant to other herbicides. This makes it a promising candidate for use in agriculture, where weed control is a major concern.
特性
IUPAC Name |
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFXLLYZRBNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=C(C=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)
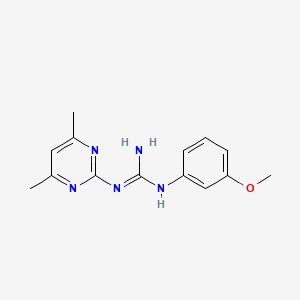
![(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951707.png)
![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
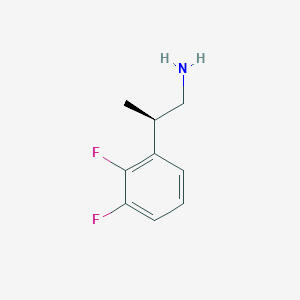
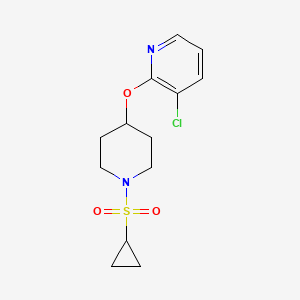
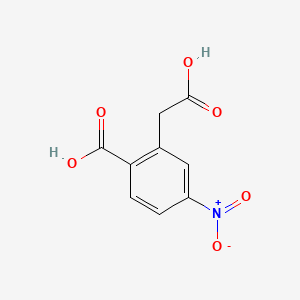
![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzamide](/img/structure/B2951716.png)
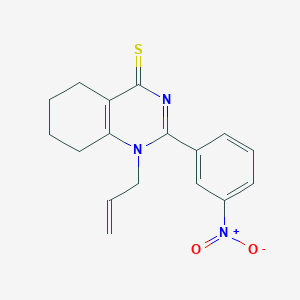
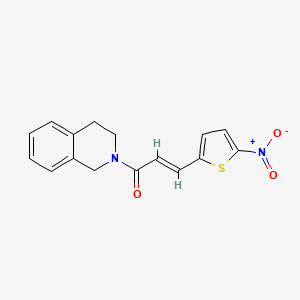
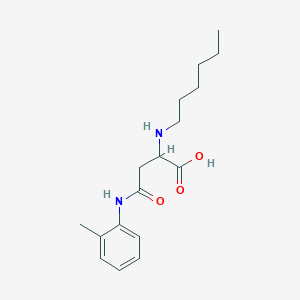
![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2951724.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2951726.png)